4'-Bromobiphenyl-4-yl triflate
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Overview
Description
4’-Bromobiphenyl-4-yl triflate, also known as 4- (4’-bromophenyl)phenyl trifluoromethanesulfonate, is an organic compound with the molecular formula C13H8BrF3O3S and a molecular weight of 381.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a biphenyl structure, which is further functionalized with a trifluoromethanesulfonate (triflate) group . It is commonly used in organic synthesis and various scientific research applications due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl triflate typically involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired triflate ester. The general reaction scheme is as follows:
4-Bromobiphenyl+Triflic AnhydrideLewis Acid4’-Bromobiphenyl-4-yl Triflate
Industrial Production Methods: While specific industrial production methods for 4’-Bromobiphenyl-4-yl triflate are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process may be optimized for larger-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromobiphenyl-4-yl triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with various nucleophiles in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
C-H Activation:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester as the nucleophile.
Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne as the nucleophile.
Scientific Research Applications
4’-Bromobiphenyl-4-yl triflate is a versatile compound used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex molecules, enabling the construction of diverse organic frameworks.
Pharmaceutical Development: The compound is used in the synthesis of bioactive molecules and drug candidates, contributing to advancements in medicinal chemistry.
Material Science: It is employed in the design and modification of ligands for transition metals, which are used in catalytic processes to improve efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4’-Bromobiphenyl-4-yl triflate primarily involves its role as an electrophilic coupling partner in cross-coupling reactions. The triflate group acts as a leaving group, facilitating the formation of carbon-carbon bonds with various nucleophiles.
Comparison with Similar Compounds
4’-Bromobiphenyl-4-yl Methanesulfonate: Similar structure but with a methanesulfonate group instead of a triflate group.
4’-Bromobiphenyl-4-yl Tosylate: Contains a tosylate group instead of a triflate group.
Uniqueness: 4’-Bromobiphenyl-4-yl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This property makes it particularly valuable in cross-coupling reactions, where it facilitates efficient carbon-carbon bond formation. The triflate group also enhances the compound’s reactivity in C-H activation reactions, providing a more atom-economical approach to complex molecule synthesis compared to similar compounds.
Properties
IUPAC Name |
[4-(4-bromophenyl)phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O3S/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(18,19)13(15,16)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPTKXNKWTUFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571265 |
Source
|
Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198624-12-3 |
Source
|
Record name | 4'-Bromo[1,1'-biphenyl]-4-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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